But-2-yne-1,4-diol 2-(chloromethyl)oxirane
Overview
Description
But-2-yne-1,4-diol 2-(chloromethyl)oxirane is a complex mixture derived from the solvent refining of coal. This process involves the extraction of valuable hydrocarbons from coal using solvents, resulting in a product that can be further processed and utilized in various industrial applications. The compound is known for its unique chemical properties and its potential use in different fields, including energy production and chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of distillates (coal), solvent-refining (SRC), recycle involves the solvent refining of coal. This process typically includes the following steps:
Coal Solubilization: Coal is dissolved in a suitable solvent, such as a hydrogen-donor solvent, under high temperature and pressure conditions.
Hydrogenation: The dissolved coal is subjected to hydrogenation, where hydrogen gas is introduced to saturate the hydrocarbon molecules.
Distillation: The hydrogenated mixture is then distilled to separate the desired distillates from other by-products.
Industrial Production Methods
In industrial settings, the production of distillates (coal), solvent-refining (SRC), recycle is carried out in large-scale reactors. The process involves continuous feeding of coal and solvent into the reactor, where the solubilization and hydrogenation take place. The resulting mixture is then distilled to obtain the final product. The conditions typically involve temperatures ranging from 400 to 500°C and pressures of 100 to 200 atmospheres.
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1,4-diol 2-(chloromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxygenated hydrocarbons.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the hydrocarbon structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. These reactions are typically carried out at elevated temperatures and pressures.
Reduction: Hydrogen gas is commonly used as a reducing agent, often in the presence of a catalyst such as nickel or palladium.
Substitution: Halogens, acids, and bases are commonly used in substitution reactions, with conditions varying depending on the desired product.
Major Products
The major products formed from these reactions include various hydrocarbons, such as alkanes, alkenes, and aromatic compounds. Oxygenated hydrocarbons, such as alcohols and ketones, can also be produced through oxidation reactions.
Scientific Research Applications
But-2-yne-1,4-diol 2-(chloromethyl)oxirane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a feedstock for the synthesis of various chemicals and materials.
Biology: Research is being conducted on the potential biological effects and applications of the compound, including its use as a biofuel.
Medicine: The compound’s unique chemical properties are being explored for potential pharmaceutical applications.
Industry: The compound is used in the production of fuels, lubricants, and other industrial products.
Mechanism of Action
The mechanism by which distillates (coal), solvent-refining (SRC), recycle exerts its effects involves the interaction of its hydrocarbon molecules with various molecular targets. These interactions can lead to changes in the chemical and physical properties of the compound, resulting in its unique effects. The specific pathways involved depend on the particular application and the conditions under which the compound is used.
Comparison with Similar Compounds
But-2-yne-1,4-diol 2-(chloromethyl)oxirane can be compared with other similar compounds, such as:
Petroleum Distillates: Both compounds are derived from fossil fuels and have similar hydrocarbon structures. distillates (coal), solvent-refining (SRC), recycle is derived from coal, while petroleum distillates are derived from crude oil.
Shale Oil Distillates: Similar to distillates (coal), solvent-refining (SRC), recycle, shale oil distillates are derived from the solvent extraction of shale oil. Both compounds have similar chemical properties but differ in their source material.
This compound is unique due to its specific preparation method and the resulting chemical composition, which sets it apart from other fossil fuel-derived compounds.
Properties
IUPAC Name |
but-2-yne-1,4-diol;2-(chloromethyl)oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C3H5ClO/c5-3-1-2-4-6;4-1-3-2-5-3/h5-6H,3-4H2;3H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNWEVUXQTXHJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C(C#CCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68441-62-3, 68441-61-2 | |
Details | Compound: 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated | |
Record name | 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated, methoxylated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68441-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated | |
Record name | 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68441-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40987982 | |
Record name | But-2-yne-1,4-diol--2-(chloromethyl)oxirane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68876-96-0, 68411-16-5, 68410-08-2, 68441-62-3 | |
Record name | 2-Butyne-1,4-diol, reaction products with epichlorohydrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68876-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyne-1,4-diol, ethers with epichlorohydrin, hydrolyzed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68411-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Distillates (coal), solvent-refining (SRC), recycle | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068410082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyne-1,4-diol, ethers with epichlorohydrin, hydrolyzed | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyne-1,4-diol, reaction products with epichlorohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068876960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated, methoxylated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butyne-1,4-diol, reaction products with epichlorohydrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | But-2-yne-1,4-diol--2-(chloromethyl)oxirane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated, methoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Butyne-1,4-diol, reaction products with epichlorohydrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Distillates (coal), solvent-refining (SRC), recycle | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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